molecular formula C10H12BrN B13577193 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13577193
M. Wt: 226.11 g/mol
InChI Key: OKHSKMWTUCTRFJ-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The scalability of the process is crucial for industrial applications, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form this compound derivatives with different oxidation states.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as anti-inflammatory, anti-bacterial, and anti-cancer properties.

    Medicine: It is explored for its potential use in developing therapeutic agents for neurodegenerative diseases and infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison: Compared to its analogs, 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline has a unique substitution pattern that can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6th position may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-3,12H,4-6H2,1H3

InChI Key

OKHSKMWTUCTRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CNCC2)C=C1)Br

Origin of Product

United States

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